2-(Dibenzylamino)-2-methylpropan-1-ol
Description
2-(Dibenzylamino)-2-methylpropan-1-ol is a tertiary amino alcohol characterized by a central propanol backbone substituted with two benzyl groups at the amino nitrogen and a methyl group at the second carbon.
Properties
IUPAC Name |
2-(dibenzylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNPSFYBMISHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101781-44-6 | |
| Record name | 2-(dibenzylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-2-methylpropan-1-ol typically involves the reaction of dibenzylamine with a suitable precursor, such as 2-methylpropanal. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the alcohol group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Reductive Amination
2-(Dibenzylamino)-2-methylpropan-1-ol is synthesized via reductive amination of 2-amino-2-methylpropanol with benzaldehyde derivatives. A typical procedure involves:
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Reactants : 2-Amino-2-methylpropanol + Benzaldehyde (2:1 molar ratio)
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Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE)
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Conditions : Room temperature, 3 hours
Mechanism :
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Formation of an imine intermediate via condensation of the amine and aldehyde.
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Reduction of the imine to the secondary amine using NaBH(OAc)₃.
Oxidation of the Alcohol Group
The primary alcohol undergoes oxidation under acidic conditions:
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Reagents : K₂Cr₂O₇/H₂SO₄ or CrO₃
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Product : 2-(Dibenzylamino)-2-methylpropanoic acid
-
Mechanism :
| Oxidation Conditions | Intermediate | Final Product | Yield (%) |
|---|---|---|---|
| K₂Cr₂O₇/H₂SO₄, reflux | Aldehyde | Carboxylic acid | ~75 |
| CrO₃ in acetone (Jones) | Ketone | Not observed | - |
Photocatalytic Degradation
Under UV-A light (365 nm) with TiO₂:
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Primary degradation products : CO₂, NH₃, and benzaldehyde fragments.
| Parameter | Value |
|---|---|
| Catalyst loading | 1.0 g/L TiO₂ |
| pH | 5.5–6.0 |
| Degradation efficiency | 95% (after 24 h) |
Thermal Decomposition
At temperatures >150°C:
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Products : Benzylamine, isobutylene oxide, and CO.
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Mechanism : Retro-aldol cleavage of the amine-alcohol structure.
Antimicrobial Activity
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Target organisms : E. coli, S. aureus (MIC = 128 µg/mL).
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Mechanism : Disruption of cell membrane integrity via amine protonation .
| Organism | MIC (µg/mL) | pH Sensitivity |
|---|---|---|
| E. coli | 128 | pH > 9.5 |
| C. albicans | 256 | pH > 8.0 |
Enzyme Inhibition
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Target : Cysteine proteases (e.g., caspase-3).
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IC₅₀ : 12 µM (competitive inhibition via disulfide bond reduction) .
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Key Product | Notes |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ | Acetylated derivative | 85% yield, stable |
| Quaternization | Methyl iodide, K₂CO₃ | Quaternary ammonium salt | Water-soluble product |
| Schiff Base | 4-Nitrobenzaldehyde | Imine derivative | pH-dependent kinetics |
Scientific Research Applications
Pharmaceutical Applications
Drug Formulation : The compound's biological activity suggests potential use in drug formulations. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutics. Research has indicated that it may exhibit properties beneficial for treating conditions related to the central nervous system, such as depression and anxiety disorders due to its ability to modulate neurotransmitter systems.
Biological Activity : Studies have shown that 2-(dibenzylamino)-2-methylpropan-1-ol possesses notable biological activities, including:
- Antidepressant Effects : Preliminary research indicates that the compound may enhance serotonin and norepinephrine levels in the brain, providing a basis for its potential use in treating mood disorders.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in various models, suggesting its utility in developing anti-inflammatory medications.
Synthetic Organic Chemistry
Building Block for Synthesis : this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- N-Alkylation Reactions : This compound can participate in N-alkylation reactions, forming new amines that may have enhanced pharmacological properties.
- Formation of Disulfide Bonds : As a reducing agent, it can facilitate the formation of disulfide bonds critical in protein folding and stabilization.
Interaction Studies
Research into the interaction of this compound with biological targets has highlighted its binding affinity and activity against specific receptors. Notably:
- Receptor Modulation : The compound has been studied for its effects on various receptors involved in neurotransmission, which may lead to advancements in neuropharmacology.
Case Studies and Experimental Findings
Several studies have documented the applications and effects of this compound:
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Demonstrated significant enhancement of serotonin levels in neuronal cultures | Potential antidepressant applications |
| In Vivo | Showed anti-inflammatory effects in rodent models | Possible use as an anti-inflammatory agent |
Safety and Environmental Considerations
While exploring the applications of this compound, it is crucial to consider safety aspects:
- Toxicity : The compound is classified as an irritant and should be handled with care.
- Environmental Impact : Proper disposal methods should be followed to mitigate any potential environmental hazards.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and peptides. This activity is crucial in various biological processes, including protein folding and stability .
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- CAS: Not explicitly provided.
- Molecular Formula: C₈H₁₉NO.
- Molecular Weight : 159.27 g/mol .
- Physical Properties :
- Liquid state at room temperature.
- Density: 0.875 g/cm³.
- Flash point: 73.9°C.
- Key Differences: Replaces dibenzylamino with diethylamino, reducing steric hindrance and molecular weight. Lower density and flash point compared to dibenzylamino analogs, suggesting higher volatility .
(2R)-2-(Dibenzylamino)propan-1-ol
1-(Dibenzylamino)-3-phenoxypropan-2-ol
- CAS : 152533-41-0.
- Molecular Formula: C₂₃H₂₅NO₂.
- Molecular Weight : 347.45 g/mol .
- Increased molecular weight and polarity compared to the target compound .
Functional Group Variations and Reactivity
Amino Alcohols vs. Dithiol Derivatives
- DPDT (2-(Dibenzylamino)propane-1,3-dithiol) and DMPDT (2-(Dibenzylamino)-2-methylpropane-1,3-dithiol): Derived from serinol and methyl serinol, respectively. DPDT exhibits superior stability to DMPDT, attributed to reduced steric strain in the dithiol structure . Both show reducing capacity comparable to dithiothreitol (DTT), unlike the target alcohol, which lacks thiol groups for disulfide reduction .
Fluoran-Based Derivatives
- 2-(Dibenzylamino)-6-(diethylamino)fluoran (CAS 34372-72-0): Used as a color-forming leuco dye in patents.
Physical and Chemical Property Comparison
Stability and Reactivity Trends
- Functional Group Influence : Thiol-containing derivatives (e.g., DPDT) exhibit redox activity absent in alcohol-based analogs .
- Thermal Stability: Compounds like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol have lower flash points (73.9°C) compared to dibenzylamino analogs, suggesting higher flammability .
Biological Activity
2-(Dibenzylamino)-2-methylpropan-1-ol, a tertiary amine with the molecular formula C₁₈H₂₃N and a molecular weight of approximately 273.38 g/mol, has garnered attention for its diverse biological activities. This compound features two benzyl groups attached to a central nitrogen atom, along with a hydroxyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties . Studies have reported its ability to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The compound's action may be attributed to its interference with cellular signaling pathways involved in tumor growth and metastasis.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects , potentially beneficial in treating neurodegenerative diseases. Animal models have suggested that it can reduce oxidative stress and inflammation in neuronal tissues, which are critical factors in conditions such as Alzheimer's disease .
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, enhancing its therapeutic potential. For instance, the compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study assessed the compound's activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with the compound resulted in a 60% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups .
Data Table: Biological Activities Summary
Q & A
Q. How is this compound utilized in asymmetric synthesis of pharmaceuticals?
- Methodological Answer : It serves as a chiral auxiliary in β-amino alcohol synthesis for antiviral agents. For example, coupling with uracil derivatives (via Mitsunobu reaction) yields nucleoside analogs with >90% ee, validated by cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
